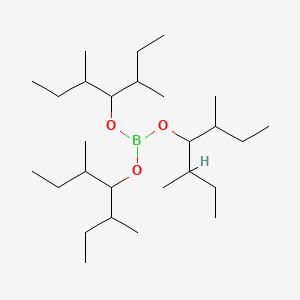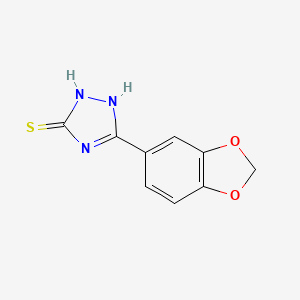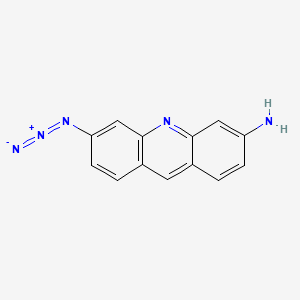
Phosphane--platinum (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphane–platinum (2/1) is a coordination compound consisting of two phosphane ligands bound to a platinum center. This compound is notable for its applications in various fields, including catalysis, materials science, and medicinal chemistry. The unique properties of phosphane ligands, such as their electronic and steric tunability, make them valuable in modulating the reactivity and stability of the platinum center.
准备方法
Synthetic Routes and Reaction Conditions
Phosphane–platinum (2/1) can be synthesized through several methods. One common approach involves the reaction of a platinum precursor, such as platinum(II) chloride, with phosphane ligands under controlled conditions. The reaction typically occurs in a solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate ligand exchange .
Industrial Production Methods
In an industrial setting, the production of phosphane–platinum (2/1) may involve large-scale reactions using similar principles. The process would be optimized for efficiency, yield, and purity, often employing automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
化学反应分析
Types of Reactions
Phosphane–platinum (2/1) undergoes various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states, often using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can revert the platinum center to lower oxidation states, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, hydrazine.
Substitution: Halides (e.g., chloride, bromide), other phosphines (e.g., triphenylphosphine).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-valent platinum complexes, while substitution reactions can produce a variety of phosphane-platinum derivatives .
科学研究应用
Phosphane–platinum (2/1) has a wide range of applications in scientific research:
相似化合物的比较
Phosphane–platinum (2/1) can be compared with other similar compounds, such as:
Phosphane–palladium (2/1): Similar in structure but with palladium as the central metal.
Phosphane–rhodium (2/1): Another analogous compound with rhodium as the central metal.
List of Similar Compounds
- Phosphane–palladium (2/1)
- Phosphane–rhodium (2/1)
- Phosphane–iridium (2/1)
Phosphane–platinum (2/1) stands out due to its specific reactivity and applications, particularly in medicinal chemistry and catalysis, where its properties are finely tuned by the phosphane ligands .
属性
| 76830-85-8 | |
分子式 |
H6P2Pt |
分子量 |
263.08 g/mol |
IUPAC 名称 |
phosphane;platinum |
InChI |
InChI=1S/2H3P.Pt/h2*1H3; |
InChI 键 |
MOMBDEKAHNYXTA-UHFFFAOYSA-N |
规范 SMILES |
P.P.[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










